2-Iodo-1-methyl-1H-indole-3-carbonitrile

Descripción

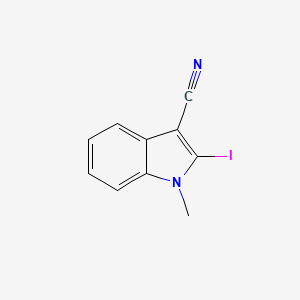

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYAQGZILWGHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454777 | |

| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490039-77-5 | |

| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Intermediate: A Technical Guide to 2-Iodo-1-methyl-1H-indole-3-carbonitrile for Advanced Drug Discovery

This guide provides an in-depth analysis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, synthesis, and reactivity, with a focus on its strategic application in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document is designed to bridge theoretical knowledge with practical application, offering field-proven insights into leveraging this versatile intermediate.

Introduction: The Significance of the Functionalized Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. 2-Iodo-1-methyl-1H-indole-3-carbonitrile emerges as a particularly valuable derivative due to its trifunctional nature: the indole core for biological recognition, a cyano group at the 3-position that modulates electronic properties, and a strategically placed iodine atom at the 2-position. This iodine atom serves as a highly efficient synthetic handle for introducing molecular diversity through modern cross-coupling methodologies, making it an ideal starting point for the creation of extensive compound libraries for high-throughput screening.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and drug design. While specific experimental data for 2-Iodo-1-methyl-1H-indole-3-carbonitrile is not extensively documented in publicly available literature, we can infer its properties based on its structure and data from closely related analogues.

Molecular Structure:

Caption: Molecular structure of 2-Iodo-1-methyl-1H-indole-3-carbonitrile.

Table 1: Physicochemical Properties of 2-Iodo-1-methyl-1H-indole-3-carbonitrile and Related Analogues

| Property | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | 1-Methyl-1H-indole-3-carbonitrile[1] | 7-Iodo-1H-indole-3-carbonitrile[2] |

| CAS Number | 490039-77-5 | 24662-37-1 | Not specified |

| Molecular Formula | C₁₀H₇IN₂ | C₁₀H₈N₂ | C₉H₅IN₂ |

| Molecular Weight | 282.08 g/mol | 156.18 g/mol | 268.07 g/mol |

| Appearance | Solid (predicted) | Solid | Not specified |

| Melting Point | Data not available | 56-57 °C | Not specified |

| Boiling Point | Data not available | Not available | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂) (predicted) | Not specified | Not specified |

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for 2-Iodo-1-methyl-1H-indole-3-carbonitrile is not readily found in the surveyed literature, a plausible synthetic route can be devised based on established indole chemistry. The synthesis would likely begin with the commercially available precursor, 1-methyl-1H-indole-3-carbonitrile.

Proposed Synthetic Pathway:

The direct iodination of the electron-rich indole ring at the C2 position is a common transformation. This can be achieved using various iodinating agents.

Caption: Proposed synthesis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile.

General Iodination Protocol (Hypothetical):

-

Rationale: The C2 position of the N-methylated indole is susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations.

-

To a solution of 1-methyl-1H-indole-3-carbonitrile in an appropriate solvent such as N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) in portions at room temperature.

-

The reaction mixture is stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is then quenched with a solution of sodium thiosulfate to remove any unreacted iodine.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-Iodo-1-methyl-1H-indole-3-carbonitrile.

Spectroscopic Characterization (Predicted):

Detailed, assigned spectral data for the title compound is not available. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data for 2-Iodo-1-methyl-1H-indole-3-carbonitrile

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet for the N-CH₃ protons (around 3.8-4.0 ppm).- Aromatic protons on the benzene ring (multiplets in the range of 7.0-8.0 ppm).- Absence of a proton signal at the C2 position. |

| ¹³C NMR | - A signal for the N-CH₃ carbon.- Signals for the aromatic carbons.- A signal for the nitrile carbon (C≡N) (around 115-120 ppm).- A signal for the carbon bearing the iodine (C-I), which would be shifted upfield compared to the corresponding C-H. |

| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and methyl groups.- C-I stretching vibration in the far-infrared region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (282.08 g/mol ).- Characteristic isotopic pattern for the presence of one iodine atom.- Fragmentation patterns corresponding to the loss of methyl, cyano, and iodine radicals. |

Chemical Reactivity and Synthetic Applications

The primary utility of 2-Iodo-1-methyl-1H-indole-3-carbonitrile lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C2 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck-Mizoroki Coupling: Reaction with alkenes to form substituted alkenes.

Caption: Key cross-coupling reactions of 2-Iodo-1-methyl-1H-indole-3-carbonitrile.

Representative Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from general procedures)

-

Causality behind Experimental Choices: This protocol utilizes a standard palladium catalyst, a phosphine ligand to stabilize the catalyst and promote oxidative addition, and a base to facilitate the transmetalation step. The choice of solvent and temperature is crucial for ensuring solubility and achieving a reasonable reaction rate.

-

Inert Atmosphere: To a reaction vessel, add 2-Iodo-1-methyl-1H-indole-3-carbonitrile, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (2.0 equivalents). The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Reaction: The mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the 2-aryl-1-methyl-1H-indole-3-carbonitrile derivative.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from 2-Iodo-1-methyl-1H-indole-3-carbonitrile are of significant interest in several research areas:

-

Kinase Inhibitor Development: The indole-3-carbonitrile scaffold has been identified as a promising template for developing inhibitors of kinases such as DYRK1A, which is a target for neurodegenerative diseases like Alzheimer's and Down syndrome. The ability to introduce a wide variety of substituents at the 2-position via cross-coupling allows for the fine-tuning of inhibitor potency and selectivity.[3]

-

General Pharmaceutical Research: The indole core is a common motif in compounds with a broad range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3]

-

Materials Science: The extended π-systems that can be created through cross-coupling reactions make these indole derivatives potential candidates for use in organic electronics and as fluorescent probes.[3]

Safety and Handling

As with any laboratory chemical, 2-Iodo-1-methyl-1H-indole-3-carbonitrile should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

2-Iodo-1-methyl-1H-indole-3-carbonitrile is a high-value synthetic intermediate that provides a reliable and versatile platform for the synthesis of complex, functionalized indole derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. While detailed experimental data for the compound itself is sparse in the literature, this guide provides a robust framework based on established chemical principles and data from closely related compounds to facilitate its effective use in research and development.

References

-

ChemSynthesis. 1-methyl-1H-indole-3-carbonitrile. Available at: [Link]

-

MDPI. 7-Iodo-1H-indole-3-carbonitrile. Available at: [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5303. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Iodo-1-methyl-1H-indole-3-carbonitrile as a Precursor in Organic Synthesis

Foreword: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from neurotransmitters like serotonin to potent anti-cancer agents, underscores the enduring interest in developing novel synthetic routes to functionalized indole derivatives.[2][3] This guide focuses on a particularly versatile and powerful building block: 2-Iodo-1-methyl-1H-indole-3-carbonitrile . The strategic placement of the iodo group at the C2 position, a site amenable to a host of palladium-catalyzed cross-coupling reactions, combined with the electron-withdrawing nitrile at C3, makes this precursor an invaluable tool for the synthesis of complex molecular architectures.[4] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them.

Physicochemical Properties and Characterization

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties of 2-Iodo-1-methyl-1H-indole-3-carbonitrile are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇IN₂ | - |

| Molecular Weight | 282.08 g/mol | [4] |

| CAS Number | 490039-77-5 | [4] |

| Appearance | Solid (typical) | General Knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) | General Knowledge |

| InChI Key | WDYAQGZILWGHJF-UHFFFAOYSA-N | [4] |

Note: Detailed experimental data such as melting point and specific NMR shifts may vary slightly based on the purity and the solvent used for analysis. Researchers should always characterize the starting material in their own laboratories.

Synthesis of the Precursor: A Strategic Approach

The synthesis of 2-iodo-1-methyl-1H-indole-3-carbonitrile is most effectively achieved through a two-step process starting from the commercially available indole-3-carbonitrile. This pathway ensures high yields and regioselectivity.

Caption: Synthetic pathway to the target precursor.

Step 1: N-Methylation of Indole-3-carbonitrile

The first step involves the selective methylation of the indole nitrogen. While various methods exist for N-alkylation of indoles, the use of dimethyl carbonate (DMC) offers a greener and more efficient alternative to traditional alkyl halides.[5][6]

Protocol:

-

To a solution of indole-3-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, ~1.5-2.0 eq).

-

Add dimethyl carbonate (DMC, ~3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 130°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours.[5]

-

Upon completion, cool the mixture and quench with ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-indole-3-carbonitrile, which can be purified by column chromatography or recrystallization if necessary.[5]

-

Rationale: The combination of a polar aprotic solvent like DMF and a base such as K₂CO₃ facilitates the deprotonation of the indole N-H, forming the corresponding anion. This nucleophile then attacks the electrophilic methyl group of DMC. DMC is favored over methyl iodide due to its lower toxicity and cost.

Step 2: C2-Iodination of 1-Methyl-1H-indole-3-carbonitrile

The subsequent step is the regioselective iodination at the C2 position. The C2 position of the indole ring is susceptible to electrophilic substitution, particularly when the nitrogen is protected.

Protocol:

-

To a solution of 1-methyl-1H-indole-3-carbonitrile (1.0 eq) in a suitable solvent such as DMF, add potassium hydroxide (KOH, ~3.6 eq) in portions and stir at room temperature for 30 minutes.[1]

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of iodine (I₂, ~1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a mixture of water and a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

-

Stir for 30 minutes to allow for precipitation of the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to afford 2-iodo-1-methyl-1H-indole-3-carbonitrile.

-

Rationale: The use of a strong base like KOH deprotonates the C2 position, generating a nucleophilic carbanion. This is then quenched by the electrophilic iodine to yield the desired product. The electron-withdrawing nature of the C3-nitrile group enhances the acidity of the C2-proton, facilitating this reaction.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The C2-iodo bond in 2-iodo-1-methyl-1H-indole-3-carbonitrile is the key to its synthetic utility, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of diverse aryl, alkynyl, and alkenyl moieties at this position.

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Iodo-1-methyl-1H-indole-3-carbonitrile|257.07 g/mol [benchchem.com]

- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Quantum Chemical Analysis of Halogenated Indole Derivatives: A Technical Guide for Drug Discovery and Materials Science

Abstract

Halogenated indole derivatives represent a privileged scaffold in medicinal chemistry and materials science, with their unique physicochemical properties driving a wide range of biological activities and technological applications.[1][2] The introduction of halogen atoms onto the indole ring profoundly influences molecular electrostatic potential, lipophilicity, and metabolic stability, thereby modulating interactions with biological targets and tuning optoelectronic properties.[1] A deep understanding of these effects at a sub-atomic level is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical methods to elucidate the intricate electronic structure and reactivity of halogenated indole derivatives. We will delve into the theoretical underpinnings of these computational techniques, present field-proven protocols for their implementation, and showcase how the insights gained can accelerate the discovery and optimization of this important class of molecules.

The Significance of Halogenation in Indole Derivatives

The indole nucleus is a cornerstone of numerous natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Halogenation, a common modification in marine natural products, has been shown to significantly enhance the therapeutic potential of indole alkaloids.[1] For instance, bromination can lead to a significant increase in biological activity.[1] This enhancement is not merely a consequence of increased steric bulk or lipophilicity; rather, it stems from the nuanced effects of the halogen substituent on the molecule's electronic distribution and its capacity to engage in specific non-covalent interactions.

One of the most critical of these is halogen bonding , a directional interaction between the electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[5] Initially perceived simply as hydrophobic moieties, it is now understood that heavier halogens like chlorine, bromine, and iodine can act as Lewis acids, forming stabilizing contacts with electron-rich atoms such as oxygen and nitrogen in biological macromolecules.[5] This interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity.[5]

Core Quantum Chemical Methodologies

A thorough in-silico investigation of halogenated indole derivatives necessitates a multi-faceted approach employing a suite of quantum chemical methods. Each method provides a unique lens through which to examine the molecular properties of interest.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining a wide array of molecular properties:

-

Geometric Optimization: Establishing the minimum energy conformation of the molecule.

-

Electronic Properties: Calculating frontier molecular orbital (FMO) energies (HOMO and LUMO), which are crucial for understanding reactivity and electronic transitions.[6]

-

Spectroscopic Properties: Predicting vibrational frequencies (IR) and electronic absorption spectra (UV-Vis).

-

Molecular Electrostatic Potential (MEP): Visualizing the charge distribution and identifying regions of positive and negative electrostatic potential, which is key to understanding intermolecular interactions.[7][8]

Causality Behind Experimental Choices in DFT: The choice of functional and basis set is paramount for obtaining reliable results. For halogenated systems, it is often necessary to use functionals that can accurately describe non-covalent interactions, such as those incorporating dispersion corrections (e.g., B3LYP-D3, ωB97X-D).[5] Basis sets should include polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately model the electron distribution around the halogen and its interactions.

Møller-Plesset Perturbation Theory (MP2)

For a more rigorous treatment of electron correlation, particularly for the study of non-covalent interactions like halogen and hydrogen bonds, second-order Møller-Plesset perturbation theory (MP2) is often employed.[7][8] While computationally more demanding than DFT, MP2 can provide more accurate interaction energies, serving as a valuable benchmark for DFT results.[5]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM provides a powerful framework for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions.[7][8] By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (e.g., electron density, Laplacian of the electron density), one can quantify the strength and nature of interactions such as halogen bonds, hydrogen bonds, and van der Waals contacts.[8]

Natural Bond Orbital (NBO) Analysis

NBO analysis is a valuable tool for understanding charge transfer and hyperconjugative interactions within a molecule.[6][7][9] It provides insights into donor-acceptor interactions between filled and empty orbitals, which can be used to rationalize the stability of different conformations and the nature of intermolecular interactions.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols outline a robust workflow for the quantum chemical analysis of a halogenated indole derivative.

Protocol 1: Geometry Optimization and Electronic Structure Analysis

-

Molecule Building: Construct the 3D structure of the halogenated indole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

-

Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM7 semi-empirical method) to obtain a reasonable starting geometry.

-

DFT Optimization:

-

Select an appropriate DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)).

-

Perform a full geometry optimization to locate the minimum energy structure.

-

Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Electronic Property Calculation:

-

From the optimized geometry, calculate the HOMO and LUMO energies and visualize the corresponding orbitals.

-

Calculate the molecular electrostatic potential and map it onto the electron density surface.

-

-

Data Analysis:

-

Analyze the HOMO-LUMO gap to assess the molecule's kinetic stability and chemical reactivity.

-

Examine the MEP surface to identify potential sites for electrophilic and nucleophilic attack, as well as regions conducive to halogen and hydrogen bonding.

-

Protocol 2: Analysis of Non-Covalent Interactions

-

Dimer Construction: For studying intermolecular interactions, construct a dimer of the halogenated indole derivative or a complex with a relevant biological molecule (e.g., an amino acid residue).

-

Interaction Energy Calculation:

-

Optimize the geometry of the dimer using a suitable method (e.g., MP2/aug-cc-pVDZ or a dispersion-corrected DFT functional).

-

Calculate the interaction energy, correcting for the basis set superposition error (BSSE) using the counterpoise method.

-

-

QTAIM Analysis:

-

Generate the wavefunction file from the optimized dimer geometry.

-

Perform a QTAIM analysis to identify bond critical points between the interacting monomers.

-

Analyze the electron density and its Laplacian at the BCPs to characterize the nature and strength of the interactions.

-

-

NBO Analysis:

-

Perform an NBO analysis on the optimized dimer to identify and quantify the charge transfer between the interacting molecules.

-

Visualization of Key Concepts and Workflows

Visual representations are indispensable for conveying complex theoretical concepts and computational workflows.

Caption: A generalized workflow for the quantum chemical analysis of halogenated indole derivatives.

Sources

- 1. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 7. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Inte… [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. joaquinbarroso.com [joaquinbarroso.com]

The Strategic Hub of Synthesis: An In-depth Technical Guide to the Chemical Space of 2-Iodo-1-methyl-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among the vast array of functionalized indoles, 2-iodo-1-methyl-1H-indole stands out as a particularly versatile and powerful building block. Its strategic importance lies in the reactivity of the carbon-iodine bond at the C2 position, a site prime for elaboration through a multitude of modern synthetic methodologies. This guide provides a comprehensive exploration of the chemical space surrounding 2-iodo-1-methyl-1H-indole derivatives, from their synthesis and reactivity to their application in the construction of complex, biologically active molecules.

The 2-Iodo-1-methyl-1H-indole Core: A Gateway to Molecular Diversity

The inherent reactivity of the C-I bond, coupled with the stability of the N-methylated indole core, makes 2-iodo-1-methyl-1H-indole a highly sought-after intermediate. The iodine atom serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents at the C2 position, which is often crucial for biological activity. This strategic placement of a reactive center allows for the systematic exploration of chemical space and the rapid generation of libraries of novel compounds for drug discovery and materials science applications.

Synthesis of the 2-Iodo-1-methyl-1H-indole Scaffold

The efficient and selective synthesis of 2-iodo-1-methyl-1H-indole is the critical first step in harnessing its synthetic potential. Two primary strategies have emerged as reliable methods for its preparation: directed ortho-metalation followed by iodination, and direct C-H iodination.

Directed Metalation-Iodination: A High-Yield, Regioselective Approach

A robust and highly regioselective method for the synthesis of 2-iodo-1-methyl-1H-indole involves a bromine-lithium exchange of a dibrominated precursor. This approach offers excellent control over the position of iodination.

Experimental Protocol: Synthesis of 2-Iodo-1-methyl-1H-indole via Lithiation

This protocol is adapted from a similar procedure for the synthesis of 2,3-disubstituted indoles.[3]

Step 1: Synthesis of 2,3-Dibromo-1-methylindole

-

To a solution of indole in a suitable solvent, add a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to obtain 1-methyl-1H-indole.

-

The resulting 1-methyl-1H-indole is then treated with two equivalents of a brominating agent, such as N-bromosuccinimide (NBS), in a solvent like dichloromethane to yield 2,3-dibromo-1-methylindole. This reaction typically proceeds with high yield (e.g., 92%).[3]

Step 2: Selective Lithiation and Iodination

-

Dissolve 2,3-dibromo-1-methylindole in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add one equivalent of tert-butyllithium. The bromine at the more acidic C2 position undergoes selective bromine-lithium exchange to form 3-bromo-2-lithio-1-methylindole.[3]

-

Quench the resulting lithiated species with a solution of iodine (I₂) in the same solvent.

-

Allow the reaction mixture to warm to room temperature, followed by an aqueous workup and purification by column chromatography to afford 3-bromo-2-iodo-1-methylindole.

-

A subsequent bromine-lithium exchange on this intermediate followed by protonation would yield the desired 2-iodo-1-methyl-1H-indole.

Causality Behind Experimental Choices:

-

N-Methylation: The methylation of the indole nitrogen prevents unwanted side reactions at this position and enhances the acidity of the C2-proton, facilitating selective metalation.

-

Dibromination: The initial dibromination at C2 and C3 positions sets the stage for regioselective functionalization.

-

tert-Butyllithium: The use of a strong, non-nucleophilic base like tert-butyllithium is crucial for efficient and clean bromine-lithium exchange without competing addition reactions.

-

Low Temperature: Performing the lithiation at -78 °C is essential to prevent decomposition of the organolithium intermediate and to ensure high regioselectivity.

Direct C2-Iodination: An Atom-Economical Alternative

While the lithiation approach is highly reliable, direct C-H iodination of 1-methyl-1H-indole at the C2 position presents a more atom-economical alternative. However, controlling the regioselectivity can be challenging as the C3 position of indole is typically more reactive towards electrophiles.

Conceptual Protocol for Direct C2-Iodination:

Achieving selective C2 iodination often requires specific reagents and conditions that can overcome the intrinsic reactivity of the C3 position. One potential approach involves the use of an iodine source in the presence of a directing group or a specific catalyst system that favors C2 functionalization. Research in this area is ongoing, with some methods showing promise for the direct C2-arylation of indoles, which could potentially be adapted for iodination.[4]

Unleashing the Synthetic Potential: Key Reactions of 2-Iodo-1-methyl-1H-indole

The true power of 2-iodo-1-methyl-1H-indole lies in its ability to participate in a wide range of cross-coupling reactions, providing access to a diverse array of C2-substituted indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The C-I bond in 2-iodo-1-methyl-1H-indole is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reaction of 2-iodo-1-methyl-1H-indole with various aryl- or heteroarylboronic acids or their esters provides a straightforward route to 2-aryl- and 2-heteroaryl-1-methyl-1H-indoles, which are prevalent motifs in bioactive molecules.[1][5]

Typical Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel, combine 2-iodo-1-methyl-1H-indole, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Iodo-1-methyl-1H-indole Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | >95 |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | >85 |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 2-alkynyl-1-methyl-1H-indoles, which are valuable intermediates for further transformations or as core structures in their own right.[1]

Typical Sonogashira Coupling Protocol:

-

To a solution of 2-iodo-1-methyl-1H-indole and a terminal alkyne in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Perform a standard workup and purification to isolate the 2-alkynyl-1-methyl-1H-indole product.

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[6][7] This reaction allows for the introduction of vinyl groups at the C2 position of the 1-methyl-1H-indole core.

Typical Heck Coupling Protocol:

-

Combine 2-iodo-1-methyl-1H-indole, an alkene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF, acetonitrile).

-

Heat the reaction mixture to the required temperature.

-

After completion, the product is isolated through workup and purification.

dot

Caption: General workflow for the Heck coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a variety of amine functionalities at the C2 position of the 1-methyl-1H-indole nucleus, leading to the synthesis of 2-amino-1-methyl-1H-indole derivatives.

Typical Buchwald-Hartwig Amination Protocol:

-

In an inert atmosphere glovebox or using Schlenk techniques, combine 2-iodo-1-methyl-1H-indole, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, K₃PO₄) in a suitable anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture until the starting materials are consumed.

-

After cooling, quench the reaction, and perform a standard workup and purification.

dot

Caption: Reactivity manifold of 2-iodo-1-methyl-1H-indole.

Applications in Medicinal Chemistry: Targeting Kinases and Beyond

The 2-substituted-1-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activity. A particularly important application is in the development of kinase inhibitors.[2][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

The ability to readily diversify the C2 position of the 1-methyl-1H-indole core through the reactions described above allows for the systematic optimization of inhibitor potency and selectivity. For example, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling can lead to compounds that specifically target the ATP-binding site of a particular kinase.

Case Study: Conceptual Synthesis of a Kinase Inhibitor Precursor

The 2-anilino-1-methyl-1H-indole scaffold is a common feature in many kinase inhibitors. The synthesis of this core can be envisioned using a Buchwald-Hartwig amination of 2-iodo-1-methyl-1H-indole with a substituted aniline. Further functionalization of the aniline ring can then be performed to fine-tune the inhibitor's properties.

Characterization of 2-Iodo-1-methyl-1H-indole

Accurate characterization of the 2-iodo-1-methyl-1H-indole core is essential for confirming its synthesis and for monitoring its subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Expected NMR Spectral Data:

-

¹H NMR: The proton spectrum would be expected to show a singlet for the N-methyl group, a singlet for the C3-proton, and a series of multiplets in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts of the aromatic protons would be influenced by the presence of the iodine atom at C2.

-

¹³C NMR: The carbon spectrum would show a characteristic downfield shift for the carbon atom bearing the iodine (C2). The other carbon signals, including the N-methyl carbon and the carbons of the aromatic ring, would also be observable at their expected chemical shifts.

Conclusion and Future Outlook

The 2-iodo-1-methyl-1H-indole scaffold is a testament to the power of strategic halogenation in organic synthesis. Its facile preparation and versatile reactivity make it an invaluable tool for the construction of complex molecules with diverse applications. The continued development of novel cross-coupling methodologies will undoubtedly further expand the chemical space accessible from this key intermediate, paving the way for the discovery of new therapeutics and functional materials. As our understanding of the intricate roles of indole-containing molecules in biological systems grows, the importance of building blocks like 2-iodo-1-methyl-1H-indole will only continue to increase.

References

- Maiti, S., & Ghorai, P. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 658-667.

- Bouattour, M., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(10), 2469.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Doucet, H. (2008). Heck reaction: a historical perspective. Comptes Rendus Chimie, 11(11-12), 1337-1350.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Zhang, L., et al. (2004). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 69(1), 148-152.

- Bedini, A., et al. (2011). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under mild conditions. Organic & Biomolecular Chemistry, 9(21), 7349-7352.

- O'Brien, C. J., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 142(8), 3649-3655.

- Wang, C., et al. (2017). Cobalt-Catalyzed C-2 Functionalization of N-Methylindole-1-carboxamide via Regioselective Hydroindolation of 1,6-Diyne. Organic Letters, 19(24), 6602-6605.

- Kumar, A., & Kumar, V. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega, 4(26), 21959-21968.

- Abdel-Rahman, A. A.-H., et al. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 12(3), 533-548.

- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki reaction: a mechanistic commentary. Organic & Biomolecular Chemistry, 5(21), 3393-3405.

- Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.

- Snieckus, V., & Whisler, M. C. (2004). Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles. Tetrahedron Letters, 45(32), 6149-6152.

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

- Sydnes, M. O. (2024). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Organic & Biomolecular Chemistry, 22(17), 3348-3366.

-

Myers, A. G. (2009). Selective Reactions of Alkenes. Organic Chemistry Portal. Retrieved from [Link]

- Sapi, J., et al. (2006). First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. Tetrahedron, 62(32), 7574-7584.

- El-Sayed, M. T., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(2), 785.

-

ScienceDirect. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. Retrieved from [Link]

- Fathima Hasbuna, K. A., & Deepika, P. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.

- Leal, J. H. L., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5575-5609.

- Sydnes, M. O. (n.d.). SYNTHETIC STRATEGIES FOR THE SYNTHESIS OF INDOLOQUINOLINE NATURAL PRODUCTS. University of Stavanger.

- Rumengan, S. M., & Ummah, K. (2023). Synthesis of Iodo Quinolinone. Fullerene Journal of Chemistry, 8(1), 16-20.

- Wang, Z.-Y., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 85(24), 16186-16195.

- Al-Suhaimi, K. S., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(16), 4967.

- Soares, P., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 312-317.

- Reddy, M. S., & Thirupathi, P. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 126(5), 1435-1440.

-

ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

-

ResearchGate. (n.d.). Concentration/time profile for 2-methyl-1H-indole 1a (blue line) and.... Retrieved from [Link]

- Calvo, M. I., & Moltrasio, G. Y. (2021).

-

. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2-methyl-. Retrieved from [Link]

- Li, J., et al. (2022). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 87(15), 9939-9951.

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Sci-Hub. Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles / Tetrahedron Letters, 2002 [sci-hub.box]

- 4. ias.ac.in [ias.ac.in]

- 5. arkat-usa.org [arkat-usa.org]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of 2-Iodo-1-methyl-1H-indole-3-carbonitrile

An Application Note and Protocol for the Scale-Up Synthesis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile

2-Iodo-1-methyl-1H-indole-3-carbonitrile is a highly valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. The indole scaffold is a privileged structure, forming the core of numerous natural products, alkaloids, and approved drugs.[1][2] This specific derivative is particularly strategic due to its dual functionalization. The iodine atom at the C2 position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, enabling the facile introduction of diverse molecular fragments.[1] Concurrently, the electron-withdrawing nitrile group at the C3 position modulates the electronic properties of the indole ring and can be further transformed into other functional groups.[1] This combination makes the title compound a key intermediate for constructing libraries of complex molecules for drug discovery, notably in the development of kinase inhibitors for neurodegenerative diseases.[1]

However, the regioselective synthesis of this compound, especially on a larger scale, presents challenges. The indole nucleus is susceptible to over-reaction and the formation of isomeric byproducts. Therefore, a robust, scalable, and high-yielding protocol is essential for its efficient production in a drug development setting. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile, focusing on the critical aspects of reaction control, safety, and purification.

Synthetic Strategy: Electrophilic Iodination

The synthesis commences with the commercially available 1-methyl-1H-indole-3-carbonitrile.[3] The core of this protocol is a direct electrophilic iodination. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The N-methylation and the C3-carbonitrile group cooperatively influence the regioselectivity of this substitution. The most nucleophilic position on the 1-methyl-1H-indole-3-carbonitrile ring is the C2 carbon, directing the incoming electrophile to this site.

For this transformation, Iodine Monochloride (ICl) is selected as the iodinating agent. ICl is a potent electrophile, more reactive than molecular iodine (I₂), which allows the reaction to proceed under mild conditions and with high efficiency.[4] This method avoids the need for harsh reagents or catalysts, simplifying the process and making it more amenable to scale-up.[5][6]

Overall Reaction Workflow

The following diagram outlines the key stages of the synthesis process, from initial setup to the final, purified product.

Caption: High-level workflow for the synthesis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile.

Safety and Handling

Critical Safety Directive: This protocol involves hazardous materials. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling reactive and corrosive reagents. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Iodine Monochloride (ICl): Highly corrosive, toxic upon inhalation and ingestion, and causes severe skin and eye burns.[7][8] It reacts violently with water and various other materials.[7] Handle with extreme care. A solution of ICl in a suitable solvent is often easier and safer to handle than the neat solid/liquid.

-

Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching: The quenching of ICl with sodium thiosulfate is exothermic. Perform the quench slowly and with cooling to maintain control of the temperature.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary based on available equipment and specific laboratory conditions.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS Number |

| 1-methyl-1H-indole-3-carbonitrile | ≥98% | Sigma-Aldrich | 24662-37-1 |

| Iodine Monochloride (1.0 M in DCM) | Solution | Sigma-Aldrich | 7790-99-0 |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard vendor | 75-09-2 |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent, ≥98% | Standard vendor | 7772-98-7 |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Standard vendor | 144-55-8 |

| Sodium Chloride (Brine) | Saturated solution | In-house prep | 7647-14-5 |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Standard vendor | 7757-82-6 |

| Ethanol, 200 proof | Reagent Grade | Standard vendor | 64-17-5 |

-

Equipment: 5 L, 3-necked, round-bottom flask equipped with a mechanical overhead stirrer, a temperature probe, a 1 L constant pressure addition funnel, and a nitrogen/argon inlet. Ice bath, rotary evaporator, and standard filtration apparatus.

Experimental Procedure

1. Reaction Setup:

-

Assemble the 5 L reaction flask in a fume hood. Ensure all glassware is dry.

-

Equip the flask with the overhead stirrer, temperature probe, and addition funnel. Establish an inert atmosphere by purging with nitrogen or argon.

-

Charge the reaction flask with 1-methyl-1H-indole-3-carbonitrile (89.0 g, 0.57 mol, 1.0 equiv) and anhydrous Dichloromethane (1.8 L) .

-

Stir the mixture until all the solid has dissolved.

2. Iodination Reaction:

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Charge the addition funnel with Iodine Monochloride solution (1.0 M in DCM, 627 mL, 0.627 mol, 1.1 equiv) .

-

Add the ICl solution dropwise to the stirred indole solution over a period of 60-90 minutes. Causality: A slow, controlled addition is critical on a larger scale to manage the exothermic nature of the reaction and prevent the formation of di-iodinated or other side products.[4]

-

Maintain the internal temperature below 10 °C throughout the addition. The solution will typically darken to a deep red or brown color.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

3. Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

TLC System: 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting material.

-

The reaction is considered complete when the starting material is no longer detectable.

4. Workup and Quenching:

-

Once the reaction is complete, cool the mixture back down to 0-5 °C in an ice bath.

-

Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) (~1.5 L).

-

Slowly add the sodium thiosulfate solution to the reaction mixture with vigorous stirring. The color of the organic layer should fade from dark brown to yellow or light orange. Rationale: Sodium thiosulfate reduces unreacted ICl and elemental iodine (a potential byproduct) to colorless iodide salts (I⁻), which are water-soluble and easily removed.

-

Transfer the entire mixture to a large separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

1 M Sodium Thiosulfate solution (1 x 500 mL)

-

Saturated Sodium Bicarbonate solution (1 x 500 mL) - Purpose: To neutralize any acidic byproducts like HCl.

-

Saturated Sodium Chloride (Brine) solution (1 x 500 mL) - Purpose: To reduce the solubility of organic material in the aqueous phase and aid in phase separation.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

5. Purification by Recrystallization:

-

Rationale: Recrystallization is a highly effective and scalable method for purifying solid organic compounds, preferable to chromatography for large quantities.[9]

-

Transfer the crude solid to an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of hot Ethanol to dissolve the solid completely.

-

Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold 50:50 ethanol/water.

-

Dry the purified product under vacuum at 40-50 °C to a constant weight.

Expected Results & Characterization

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Yield | 135 - 150 g (85 - 95%) |

| Melting Point | ~144-146 °C |

| ¹H NMR | Consistent with the structure of 2-Iodo-1-methyl-1H-indole-3-carbonitrile. |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₀H₈IN₂: 282.97; found: ~282.97 |

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | Insufficient ICl; low reaction temperature/time. | Add a small additional charge of ICl (0.05 equiv) and allow to stir longer at room temperature. Confirm stoichiometry and reagent quality. |

| Formation of Di-iodinated Product | ICl added too quickly; localized high concentration. | Ensure slow, subsurface addition of ICl with efficient stirring. Maintain temperature below 10 °C during addition. |

| Dark Color Persists After Quench | Insufficient sodium thiosulfate. | Add more 10% Na₂S₂O₃ solution until the color of the organic phase lightens significantly. |

| Poor Crystal Formation | Solution cooled too quickly; incorrect solvent ratio. | Re-heat the solution to redissolve, add slightly more ethanol to ensure clarity, and allow for very slow cooling (e.g., insulate the flask). |

| Low Yield | Product loss during aqueous workup or transfer. | Perform a back-extraction of the combined aqueous layers with DCM (1 x 200 mL) to recover any dissolved product. Ensure transfers are quantitative. |

References

- 2-Iodo-1-methyl-1H-indole-3-carbonitrile - Benchchem. Benchchem.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.

- A Convenient Iodination of Indoles and Deriv

- 1-Methyl-1H-indole-3-carbonitrile AldrichCPR 24662-37-1. Sigma-Aldrich.

- A General and Scalable Synthesis of Polysubstituted Indoles. Molecules.

- Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. NJ.gov.

- Synthesis of indoles. Organic Chemistry Portal.

- Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry.

- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz

- SAFETY DATA SHEET - IODINE MONOCHLORIDE, LIQUID. Sigma-Aldrich.

- A General and Scalable Synthesis of Polysubstituted Indoles.

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry.

- SAFETY DATA SHEET : Iodine Monochloride.

- Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions.

- Process of preparing purified aqueous indole solution.

- Synthesis of 3-Substituted Indoles. TCI EUROPE N.V.

- IODINE MONOCHLORIDE FOR SYNTHESIS. Loba Chemie.

- 1-methyl-1H-indole-3-carbonitrile - 24662-37-1, C10H8N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).

- SAFETY DATA SHEET - Iodine monochloride. Fisher Scientific.

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- 1-methylindole. Organic Syntheses.

Sources

- 1. 2-Iodo-1-methyl-1H-indole-3-carbonitrile|257.07 g/mol [benchchem.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indole-3-carbonitrile AldrichCPR 24662-37-1 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

One-Pot Synthesis of Substituted Indoles from 2-Iodo-1-methyl-1H-indole-3-carbonitrile: An Application Note for Advanced Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2][3] The efficient, modular synthesis of diversely substituted indoles is therefore a critical endeavor in modern drug discovery. This application note presents a detailed guide to the one-pot synthesis of a variety of substituted indoles, starting from the versatile building block, 2-Iodo-1-methyl-1H-indole-3-carbonitrile. By leveraging sequential, palladium-catalyzed cross-coupling reactions, this methodology provides a streamlined and atom-economical approach to complex indole derivatives, circumventing the need for isolation and purification of intermediates. We provide detailed, field-tested protocols for Sonogashira, Suzuki, and Heck couplings, complete with mechanistic insights and expert commentary on experimental design and execution.

Introduction: The Strategic Advantage of One-Pot Syntheses in Indole Chemistry

The indole ring system is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1] Consequently, the development of efficient synthetic routes to novel indole derivatives is of paramount importance. Traditional multi-step syntheses, however, are often plagued by issues of low overall yield, excessive waste generation, and high labor and time costs. One-pot, or tandem, reactions have emerged as a powerful strategy to address these challenges by combining multiple synthetic transformations into a single, uninterrupted sequence.[4]

This guide focuses on the strategic use of 2-Iodo-1-methyl-1H-indole-3-carbonitrile as a linchpin for the one-pot synthesis of polysubstituted indoles. The C2-iodo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position. The N-methyl group prevents potential complications from N-H acidity, while the C3-carbonitrile moiety can be retained as a key pharmacophore or serve as a precursor for further chemical elaboration.

The Cornerstone of Versatility: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the art of C-C and C-heteroatom bond formation, and it is the engine that drives the one-pot syntheses described herein.[5] We will focus on three of the most robust and versatile palladium-catalyzed cross-coupling reactions: the Sonogashira, Suzuki, and Heck couplings.

-

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6][7] It is an exceptionally reliable method for introducing alkynyl moieties onto the indole scaffold.

-

Suzuki Coupling: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] Its broad functional group tolerance and the commercial availability of a vast array of boronic acids make it an invaluable tool for diversification.

-

Heck Coupling: The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.[8][10] This reaction is particularly useful for the introduction of vinyl groups, which can serve as handles for further functionalization.

The strategic sequencing of these reactions in a one-pot fashion allows for the rapid construction of complex molecular architectures from a single, readily accessible starting material.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear explanations for each step. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

General Considerations

-

Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents and solvents. Anhydrous solvents and high-purity reagents are essential.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly impact reaction efficiency. The protocols below specify catalyst/ligand systems that have been found to be robust for similar transformations.

-

Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the degradation of the catalyst and other sensitive reagents.

Protocol 1: One-Pot Sonogashira Coupling followed by Cyclization

This protocol describes the synthesis of a tetracyclic indole derivative through a one-pot Sonogashira coupling and subsequent intramolecular cyclization.

Reaction Scheme:

A schematic of the one-pot Sonogashira-cyclization.

Step-by-Step Protocol:

-

To a flame-dried Schlenk flask, add 2-Iodo-1-methyl-1H-indole-3-carbonitrile (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL per mmol of starting material) and triethylamine (3.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion of the Sonogashira coupling, increase the temperature to 120 °C and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of a high-boiling solvent like DMF is critical for the second cyclization step, which requires elevated temperatures. The triethylamine acts as both a base and a ligand for the copper co-catalyst.

Protocol 2: One-Pot Sequential Suzuki-Heck Reaction

This protocol outlines a one-pot, two-step sequence involving an initial Suzuki coupling followed by a Heck reaction to generate a di-substituted indole.

Reaction Workflow:

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Highly Functionalized 1 H-Indole-2-carbonitriles via Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Iodoindole Substrates

Welcome to the technical support center for optimizing Suzuki coupling reactions with 2-iodoindole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this important transformation. Here, we synthesize field-proven insights and fundamental mechanistic principles to provide you with a comprehensive resource for troubleshooting and reaction optimization.

Introduction: The Unique Challenges of 2-Iodoindoles in Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1][2] However, when employing heteroaromatic substrates like 2-iodoindoles, researchers often encounter challenges that can significantly diminish reaction yields and purity. The acidic N-H proton of the indole ring, in particular, can interfere with the catalytic cycle, leading to catalyst inhibition and a host of unwanted side reactions.

This guide provides a structured approach to overcoming these obstacles, focusing on the critical interplay between substrate protection, catalyst/ligand selection, base, and solvent systems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of unprotected 2-iodoindole is giving low to no yield. What is the likely cause?

The primary culprit for low yields in Suzuki couplings with unprotected 2-iodoindoles is the acidic N-H proton.[1] This proton can interfere with the palladium catalyst in several ways:

-

Catalyst Inhibition: The indole nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[1]

-

Base Consumption: The acidic N-H proton (pKa ≈ 17 in DMSO) can be deprotonated by the base intended to activate the boronic acid, leading to insufficient base for the catalytic cycle to proceed efficiently.

-

Side Reactions: The resulting indolyl anion can participate in undesired side reactions.

Recommendation: While some success has been reported with unprotected 2-iodoindoles using specific ligands like SPhos and XPhos at elevated temperatures, N-protection of the indole nitrogen is the most reliable strategy to achieve high and reproducible yields. [1]

Q2: What is the best N-protecting group for my 2-iodoindole substrate?

The choice of N-protecting group is critical and depends on the overall synthetic route and the specific reaction conditions. Here's a breakdown of common choices and their implications:

| Protecting Group | Key Features & Considerations | Typical Deprotection Conditions |

| Boc (tert-Butoxycarbonyl) | - Robust and stable to many Suzuki conditions.- Can be cleaved under acidic conditions (e.g., TFA).- May be labile at very high temperatures. | TFA, HCl |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | - Very stable to a wide range of conditions.- Cleaved with fluoride sources (e.g., TBAF) or strong acid. | TBAF, HF, TFA |

| PMB (p-Methoxybenzyl) | - Stable to basic and mild acidic conditions.- Cleaved oxidatively (e.g., DDQ, CAN). | DDQ, CAN |

Expert Insight: For general purposes, the Boc group offers a good balance of stability and ease of removal. [3] However, if your downstream synthetic steps are sensitive to acid, a protecting group like SEM, which is removed under orthogonal conditions, would be a superior choice.

Q3: I'm observing significant dehalogenation of my 2-iodoindole. How can I minimize this side reaction?

Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in Suzuki couplings.[3] It typically arises from a competitive reductive pathway in the catalytic cycle.

Troubleshooting Strategies:

-

Choice of Ligand: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination to form the C-C bond over the dehalogenation pathway.[1][4]

-

Solvent System: The choice of solvent can influence the rate of dehalogenation. While aprotic polar solvents like DMF are common, sometimes switching to less polar solvents like toluene or ethereal solvents like dioxane can mitigate this side reaction.[5]

-

Base Selection: The nature and strength of the base can play a role. Using a weaker base or ensuring precise stoichiometry can sometimes reduce dehalogenation.

-

Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time, once the starting material is consumed, can help to reduce the formation of side products.

Q4: My reaction is producing a significant amount of boronic acid homocoupling product. What can I do to suppress this?

Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen.[6]

Mitigation Strategies:

-

Thorough Degassing: Rigorously degassing your reaction mixture is the most critical step to prevent homocoupling. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

-

Catalyst Pre-activation: Pre-heating the mixture of the palladium source, ligand, base, and 2-iodoindole before adding the boronic acid can sometimes reduce homocoupling.[6]

-

Choice of Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst can be advantageous over some Pd(II) sources that may require an in-situ reduction step that can be conducive to homocoupling.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, causal analysis of common issues and their solutions.

Problem 1: Low or Inconsistent Yields with N-Protected 2-Iodoindole

Even with a protected indole, yields can be suboptimal. A systematic approach to optimization is key.

Diagnostic Workflow:

Troubleshooting Workflow for Low Yields

Problem 2: Difficulty in Achieving Reproducible Results

Inconsistent results often point to subtle variations in experimental setup and reagent quality.

-

Atmosphere Control: Ensure a consistently inert atmosphere throughout the reaction setup and duration. Oxygen can lead to both homocoupling and catalyst degradation.[6]

-

Reagent Quality:

-

Boronic Acids: These can be prone to decomposition (protodeboronation), especially heteroaryl boronic acids. Use fresh, high-purity boronic acids or consider using the more stable boronate esters (e.g., pinacol esters).

-

Solvents: Use anhydrous, degassed solvents. Water content can significantly impact the reaction, and its optimal amount can be system-dependent.

-

Palladium Catalyst: The activity of palladium catalysts can degrade over time, especially if not stored properly.

-

Experimental Protocols: A Starting Point for Success

The following protocols are provided as robust starting points for the Suzuki coupling of 2-iodoindoles. Optimization may be required for specific substrates.

Protocol 1: General Procedure for N-Boc-2-iodoindole Suzuki Coupling

This protocol utilizes a common and effective catalytic system.

Materials:

-

N-Boc-2-iodoindole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To an oven-dried reaction vessel, add N-Boc-2-iodoindole, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol 2: High-Yield Protocol Using a Buchwald Precatalyst

This protocol is particularly useful for more challenging or sterically hindered substrates.

Materials:

-

N-Protected 2-iodoindole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene or CPME (Cyclopentyl methyl ether)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the N-protected 2-iodoindole, arylboronic acid, K₃PO₄, and the Buchwald precatalyst to a reaction vessel.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat to 100-110 °C with stirring.

-

Monitor the reaction as described in Protocol 1.

-

Workup and purification are performed as in Protocol 1.

Visualizing the Catalytic Cycle and Key Interactions

Understanding the fundamental steps of the Suzuki-Miyaura coupling is crucial for rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle and the Inhibitory Effect of Unprotected Indoles.

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

D. A. C. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878.

- Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

- Hudnall, T. W. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

-

MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

-

Blakey, S. B. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates to Enable the Synthesis of[1][3]-Fused Indole Heterocycles. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. Retrieved from [Link]